molecular formula C10H21ClN2O3 B14042727 Tert-butyl (3r,5s)-3-amino-5-hydroxypiperidine-1-carboxylate hcl

Tert-butyl (3r,5s)-3-amino-5-hydroxypiperidine-1-carboxylate hcl

Cat. No.: B14042727
M. Wt: 252.74 g/mol
InChI Key: IVMXBBYWBPFFBF-WLYNEOFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (3r,5s)-3-amino-5-hydroxypiperidine-1-carboxylate hydrochloride is a chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with amino and hydroxyl groups, as well as a tert-butyl ester and a hydrochloride salt. Its distinct chemical properties make it a valuable subject of study in organic chemistry, medicinal chemistry, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3r,5s)-3-amino-5-hydroxypiperidine-1-carboxylate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Functional Groups: The amino and hydroxyl groups are introduced through selective functionalization reactions, such as nucleophilic substitution and oxidation.

    Esterification: The tert-butyl ester is formed through an esterification reaction using tert-butyl alcohol and an appropriate acid catalyst.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and biocatalysis may be employed to achieve efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3r,5s)-3-amino-5-hydroxypiperidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The tert-butyl ester can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amino group may yield a primary amine.

Scientific Research Applications

Tert-butyl (3r,5s)-3-amino-5-hydroxypiperidine-1-carboxylate hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic applications, including as a precursor to pharmaceutical compounds.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl (3r,5s)-3-amino-5-hydroxypiperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups may participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The tert-butyl ester and hydrochloride salt may also affect the compound’s solubility and stability, impacting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (3r,5s)-3-amino-5-hydroxypiperidine-1-carboxylate hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H21ClN2O3

Molecular Weight

252.74 g/mol

IUPAC Name

tert-butyl (3R,5S)-3-amino-5-hydroxypiperidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)12-5-7(11)4-8(13)6-12;/h7-8,13H,4-6,11H2,1-3H3;1H/t7-,8+;/m1./s1

InChI Key

IVMXBBYWBPFFBF-WLYNEOFISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H](C1)O)N.Cl

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)O)N.Cl

Origin of Product

United States

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